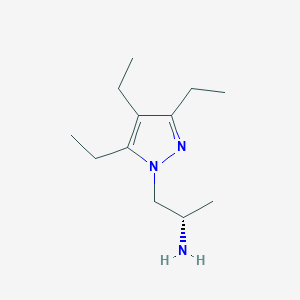
(S)-1-(3,4,5-Triethyl-1H-pyrazol-1-yl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(3,4,5-Triethyl-1H-pyrazol-1-yl)propan-2-amine is a chiral amine compound featuring a pyrazole ring substituted with ethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available pyrazole derivatives.
Alkylation: The pyrazole ring is alkylated using ethyl halides under basic conditions to introduce the ethyl groups at the 3, 4, and 5 positions.
Chiral Amine Introduction: The chiral center is introduced through a nucleophilic substitution reaction involving a suitable chiral amine precursor and a halogenated propan-2-amine derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of (S)-1-(3,4,5-Triethyl-1H-pyrazol-1-yl)propan-2-amine would involve large-scale reactors and continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions would be employed to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the pyrazole ring or the amine group, leading to various reduced derivatives.
Substitution: The ethyl groups on the pyrazole ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and strong bases or acids are often employed for substitution reactions.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of reduced pyrazole derivatives or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: It can be studied for its binding affinity to various biological receptors.
Medicine
Drug Development:
Therapeutic Agents: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which (S)-1-(3,4,5-Triethyl-1H-pyrazol-1-yl)propan-2-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The ethyl groups and the chiral amine moiety play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propan-2-amine: Similar structure but with methyl groups instead of ethyl groups.
(S)-1-(3,4,5-Trifluoro-1H-pyrazol-1-yl)propan-2-amine: Fluorinated analog with different electronic properties.
(S)-1-(3,4,5-Trichloro-1H-pyrazol-1-yl)propan-2-amine: Chlorinated analog with distinct reactivity.
Uniqueness
This detailed overview provides a comprehensive understanding of (S)-1-(3,4,5-Triethyl-1H-pyrazol-1-yl)propan-2-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C12H23N3 |
|---|---|
Molekulargewicht |
209.33 g/mol |
IUPAC-Name |
(2S)-1-(3,4,5-triethylpyrazol-1-yl)propan-2-amine |
InChI |
InChI=1S/C12H23N3/c1-5-10-11(6-2)14-15(8-9(4)13)12(10)7-3/h9H,5-8,13H2,1-4H3/t9-/m0/s1 |
InChI-Schlüssel |
JNUVARBVCKLDBZ-VIFPVBQESA-N |
Isomerische SMILES |
CCC1=C(N(N=C1CC)C[C@H](C)N)CC |
Kanonische SMILES |
CCC1=C(N(N=C1CC)CC(C)N)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Carboxymethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12877604.png)
![N-(2H-Benzo[b][1,4]oxazin-3-yl)-5-nitrofuran-2-carbohydrazide](/img/structure/B12877616.png)
![2-(Carboxy(hydroxy)methyl)-4-chlorobenzo[d]oxazole](/img/structure/B12877618.png)
![2-(Chloromethyl)benzo[d]oxazole-7-methanol](/img/structure/B12877621.png)





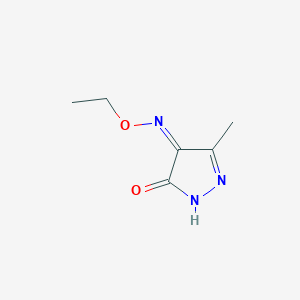
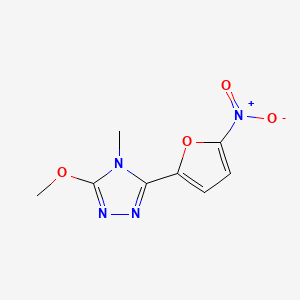
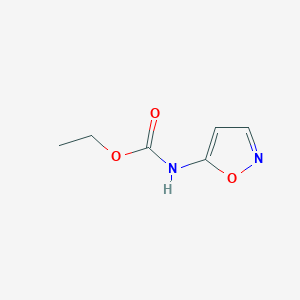
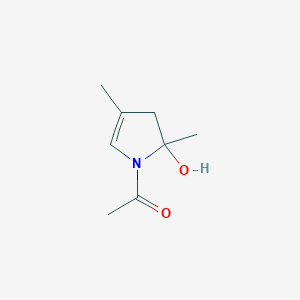
![2-Bromo-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12877669.png)
